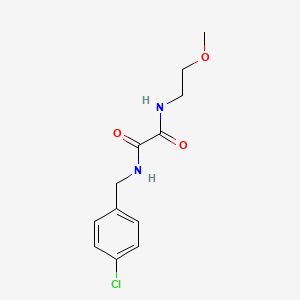

(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

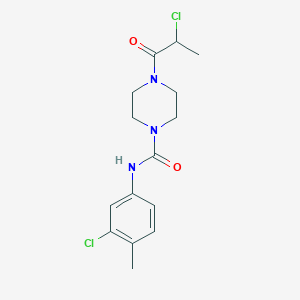

The compound 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests it has a phenyl group attached through a methanol linker to a 1,2,4-triazole ring that is substituted with methyl groups.

Synthesis Analysis

The synthesis of related triazole compounds involves the reaction of hydrazonate precursors with amines. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . This suggests that a similar approach could be used for synthesizing the compound , by choosing appropriate starting materials that would introduce the phenylmethanol moiety.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. Computational methods such as density functional theory (DFT) can also be employed to predict the molecular geometry and vibrational frequencies, which have been shown to agree well with experimental data for similar compounds . These methods would likely be applicable to the analysis of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For example, 1,3-bis(2-ethoxyphenyl)triazene methanol forms dimers through N—H⋯N hydrogen bonds and interacts with methanol through O—H⋯N and N—H⋯O hydrogen bonds . This indicates that the compound may also engage in similar hydrogen bonding, which could influence its physical properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. The presence of substituents such as methyl groups and a phenylmethanol moiety can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as those predicting nonlinear optical properties, suggest that these compounds can exhibit significant optical activity, potentially exceeding that of urea . Additionally, DFT calculations can provide insights into molecular electrostatic potentials and frontier molecular orbitals, which are important for understanding the chemical behavior of these molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

This compound is involved in various chemical reactions, demonstrating its role in synthesizing complex molecules. For example, it participates in reactions with substituted indenes and 1,2,4-triazoline-3,5-diones, leading to products that undergo isomerization to ene adducts in methanol, indicating solvent-specific reactivity and the formation of solvent adducts (Smonou, Orfanopoulos, & Foote, 1988). Additionally, its derivatives have been utilized in the synthesis of complexes that catalyze hydrogenations, highlighting its potential in catalytic applications (Guerriero et al., 2011).

Catalysis

Research has identified its derivatives as highly active catalysts for the Huisgen 1,3-dipolar cycloaddition, showcasing low catalyst loadings and high compatibility with a range of reactants. This highlights the compound's role in facilitating efficient chemical transformations under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Material Science

The compound's framework has been incorporated into materials for electrochemical studies, demonstrating its utility in understanding electrooxidation mechanisms and the influence of substituents on redox behavior. Such studies contribute to the development of materials with tailored electrochemical properties (Fotouhi, Hajilari, & Heravi, 2002).

Structural and Spectroscopic Analysis

Its derivatives have been analyzed for their crystal structures, offering insights into intermolecular interactions such as hydrogen bonding and pi-stacking. These findings are crucial for designing molecules with desired properties for applications in pharmaceuticals and materials science (Dolzhenko et al., 2008).

Methanol Production and Utilization

While the direct applications of (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol in methanol production are not explicitly documented, research on methanol itself reveals its significance as a versatile chemical feedstock and fuel. Methanol production from CO2 and H2 presents a method for reducing CO2 emissions, with applications ranging from fuel cells to hydrogen storage (Dalena et al., 2018).

Eigenschaften

IUPAC Name |

[4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-13-10(2)15(14-9)7-11-3-5-12(8-16)6-4-11/h3-6,16H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXXACIUFPOTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)